molecular formula C5H8O3S B2434449 But-3-yn-2-yl methanesulfonate CAS No. 59967-06-5

But-3-yn-2-yl methanesulfonate

Cat. No.: B2434449
CAS No.: 59967-06-5
M. Wt: 148.18
InChI Key: ZXTGFMXFEMKHHX-UHFFFAOYSA-N
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Description

But-3-yn-2-yl methanesulfonate is an organic compound with the molecular formula C5H8O3S. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a methanesulfonate group attached to a but-3-yn-2-yl moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-yn-2-yl methanesulfonate can be synthesized through the reaction of but-3-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

But-3-yn-2-ol+Methanesulfonyl chlorideBut-3-yn-2-yl methanesulfonate+Hydrogen chloride\text{But-3-yn-2-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} But-3-yn-2-ol+Methanesulfonyl chloride→But-3-yn-2-yl methanesulfonate+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency, yield, and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-2-yl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkynes.

    Addition Reactions: The triple bond in the but-3-yn-2-yl moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination reactions.

    Addition: Reagents such as hydrogen halides, halogens, and boranes are used for addition reactions.

Major Products

    Nucleophilic Substitution: The major products are substituted but-3-yn-2-yl derivatives.

    Elimination: The major product is but-3-yne.

    Addition: The major products are addition compounds with the reagent used.

Scientific Research Applications

But-3-yn-2-yl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: It is used in the production of fine chemicals and in the development of new materials.

Mechanism of Action

The mechanism of action of but-3-yn-2-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then react with various nucleophiles or undergo elimination to form alkynes. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

But-3-yn-2-yl methanesulfonate can be compared with similar compounds such as but-3-yn-1-yl methanesulfonate and other alkynyl methanesulfonates. These compounds share similar reactivity patterns but differ in the position of the methanesulfonate group and the resulting chemical properties. The uniqueness of this compound lies in its specific reactivity and the types of products it can form.

List of Similar Compounds

  • But-3-yn-1-yl methanesulfonate
  • Propargyl methanesulfonate
  • Ethynyl methanesulfonate

Properties

IUPAC Name

but-3-yn-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGFMXFEMKHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59967-06-5
Record name but-3-yn-2-yl methanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

But-3-yn-2-ol (25 ml, 317 mmol) was dissolved in DCM (6 vol) under nitrogen atmosphere. TEA (66 ml, 475.5 mmol) was added and the mixture was cooled to 5° C. Methanesulfonyl chloride (29 ml, 380.4 mmol) was added drop-wise. The reaction was then allowed to warm up to RT and the stirring was continued overnight. The reaction mixture was then poured into water, and extracted with DCM (twice). The collected organic phases were washed with a saturated solution of NaHCO3, dried over Na2SO4 filtered and concentrated under vacuum to give the title compound as a thick oil (34 g).
Quantity
25 mL
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reactant
Reaction Step One
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solvent
Reaction Step One
[Compound]
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TEA
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66 mL
Type
reactant
Reaction Step Two
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29 mL
Type
reactant
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0 (± 1) mol
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reactant
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